(5a)-25-Hydroxycholestan-3-one
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Overview
Description
A)-25-Hydroxycholestan-3-one: is a steroid derivative with the molecular formula C27H46O2 . This compound is part of the cholestane family and is characterized by the presence of a hydroxyl group at the 25th position and a ketone group at the 3rd position. It is a significant intermediate in the biosynthesis and metabolism of various steroids and has been studied for its potential biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A)-25-Hydroxycholestan-3-one typically involves the oxidation of cholesterol or its derivatives. One common method includes the use of tert-butyl alcohol as a medium, where the oxidation is facilitated by specific catalysts and reagents . Another approach involves the microwave-promoted deprotection of 3-one-oximes to generate the corresponding 3-keto-steroid .
Industrial Production Methods: Industrial production of A)-25-Hydroxycholestan-3-one often employs biotransformation techniques, where microbial enzymes are used to convert cholesterol into the desired product. This method is advantageous due to its specificity and efficiency in producing high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: A)-25-Hydroxycholestan-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are frequently used.
Substitution: Reagents like and are employed for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of cholestane, which can be further utilized in the synthesis of other steroids and bioactive molecules .
Scientific Research Applications
A)-25-Hydroxycholestan-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex steroids and other organic compounds.
Biology: Studied for its role in cholesterol metabolism and its effects on cellular processes.
Industry: Utilized in the production of pharmaceuticals and as a reference substance for drug impurities.
Mechanism of Action
The mechanism of action of A)-25-Hydroxycholestan-3-one involves its interaction with various molecular targets and pathways. It is known to modulate cholesterol homeostasis by influencing the activity of enzymes involved in cholesterol metabolism. Additionally, it can affect cellular signaling pathways, leading to changes in cell growth, proliferation, and apoptosis .
Comparison with Similar Compounds
- 7α-Hydroxycholestan-3-one
- Cholest-4-en-3-one
- Cholest-5-en-3-one
Comparison: A)-25-Hydroxycholestan-3-one is unique due to its specific hydroxylation at the 25th position, which distinguishes it from other cholestane derivatives. This structural feature imparts distinct biological activities and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C27H46O2 |
---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h18-19,21-24,29H,6-17H2,1-5H3/t18-,19+,21+,22-,23+,24+,26+,27-/m1/s1 |
InChI Key |
AFBVMKBXEPWMLL-COIRZXSFSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
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